2-(1-chloroethyl)-1,3,4-oxadiazole
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Overview
Description
2-(1-chloroethyl)-1,3,4-oxadiazole is a heterocyclic compound containing an oxadiazole ring substituted with a 1-chloroethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-chloroethyl)-1,3,4-oxadiazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of hydrazides with chloroacetyl chloride in the presence of a base, leading to the formation of the oxadiazole ring. The reaction conditions often require anhydrous solvents and controlled temperatures to ensure high yields and purity of the product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, industrial methods may incorporate purification steps such as recrystallization or chromatography to obtain the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
2-(1-chloroethyl)-1,3,4-oxadiazole can undergo various chemical reactions, including:
Nucleophilic substitution: The chlorine atom in the 1-chloroethyl group can be replaced by nucleophiles such as amines or thiols.
Oxidation and reduction: The oxadiazole ring can participate in redox reactions, leading to the formation of different oxidation states.
Electrophilic aromatic substitution: The oxadiazole ring can undergo electrophilic substitution reactions, although these are less common due to the electron-withdrawing nature of the ring.
Common Reagents and Conditions
Common reagents used in these reactions include bases (e.g., sodium hydroxide), oxidizing agents (e.g., hydrogen peroxide), and reducing agents (e.g., lithium aluminum hydride). Reaction conditions often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield 2-(1-aminoethyl)-1,3,4-oxadiazole, while oxidation can lead to the formation of oxadiazole N-oxides .
Scientific Research Applications
2-(1-chloroethyl)-1,3,4-oxadiazole has several scientific research applications:
Medicinal chemistry: It is investigated for its potential as a pharmacophore in the development of new drugs, particularly for its antimicrobial and anticancer properties.
Materials science: The compound is used in the synthesis of advanced materials, including polymers and nanomaterials, due to its unique electronic properties.
Industrial chemistry: It serves as an intermediate in the synthesis of various industrial chemicals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-(1-chloroethyl)-1,3,4-oxadiazole involves its interaction with specific molecular targets. In medicinal applications, it may inhibit the activity of enzymes or disrupt cellular processes by forming covalent bonds with target molecules. The exact pathways and targets depend on the specific application and the structure of the compound .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 2-(1-chloroethyl)-1,3,4-oxadiazole include other oxadiazole derivatives such as 2-(1-chloroethyl)-1,2,4-oxadiazole and 2-(1-chloroethyl)-1,3,4-thiadiazole .
Uniqueness
What sets this compound apart from its analogs is its specific substitution pattern and the resulting chemical properties. The presence of the 1-chloroethyl group and the oxadiazole ring imparts unique reactivity and stability, making it suitable for a wide range of applications .
Properties
IUPAC Name |
2-(1-chloroethyl)-1,3,4-oxadiazole |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5ClN2O/c1-3(5)4-7-6-2-8-4/h2-3H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
STKUERQTBAHHRO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=NN=CO1)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5ClN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
132.55 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1250037-50-3 |
Source
|
Record name | 2-(1-chloroethyl)-1,3,4-oxadiazole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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